3-ethyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a heterocyclic compound that belongs to the thienopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common synthetic methods include:
Cyclization using formic acid: Heating thiophene-2-carboxamides in formic acid to afford thienopyrimidin-4-ones.
Reaction with triethyl orthoformate: Cyclization of 3-amino-thiophene-2-carboxylate derivatives using triethyl orthoformate.
Use of dimethylformamide dimethylacetal (DMF-DMA): Cyclization in the presence of DMF-DMA and a primary amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the sulfur atom.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thienopyrimidine core.
Scientific Research Applications
3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Materials Science:
Mechanism of Action
The mechanism of action of 3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit diverse biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds have a similar thienopyrimidine core but differ in the position of the nitrogen atom.
Uniqueness
3-ETHYL-6-PHENYL-2-SULFANYLIDENE-1H,2H,3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is unique due to the presence of the ethyl and phenyl substituents, which can influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C14H12N2OS2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
3-ethyl-6-phenyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H12N2OS2/c1-2-16-13(17)12-10(15-14(16)18)8-11(19-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,18) |
InChI Key |
AMEJZTRCZQMRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)NC1=S |
Origin of Product |
United States |
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